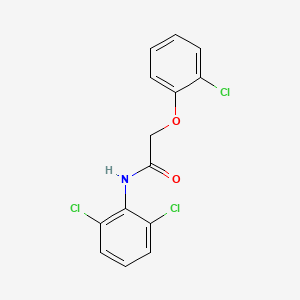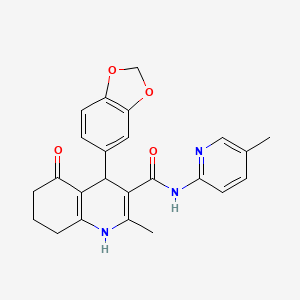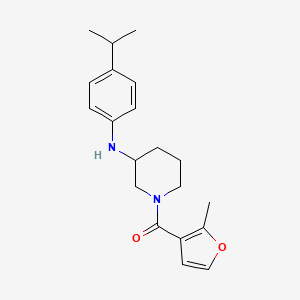
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide, commonly known as HTA, is a thiazolidinedione derivative that has been extensively studied for its potential use in treating various diseases. HTA is a potent antioxidant and anti-inflammatory agent that has shown promising results in various scientific research studies.
作用机制
HTA exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. HTA activates PPARγ, leading to increased insulin sensitivity, decreased inflammation, and decreased oxidative stress.
Biochemical and Physiological Effects:
HTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HTA can increase glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. HTA has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In animal studies, HTA has been shown to improve glucose tolerance, decrease insulin resistance, and decrease oxidative stress.
实验室实验的优点和局限性
One advantage of using HTA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for various diseases. However, one limitation of using HTA is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
未来方向
There are many future directions for the study of HTA. One potential future direction is the development of HTA analogs with improved potency and selectivity. Another future direction is the study of HTA in combination with other therapeutic agents to enhance its therapeutic effects. Finally, the study of HTA in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, HTA is a thiazolidinedione derivative that has shown promising results in various scientific research studies. HTA has potent antioxidant and anti-inflammatory properties and has been studied for its potential use in treating various diseases. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity and to determine its safety and efficacy in humans.
合成方法
The synthesis of HTA involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. The 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one is then reacted with ethyl chloroacetate to form 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Finally, the 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is hydrolyzed to form HTA.
科学研究应用
HTA has been studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative diseases. HTA has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for these diseases.
属性
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPXMKNPTRCHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)

![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)

![N~1~-(2-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5030971.png)

![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)
![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine](/img/structure/B5031023.png)